molecular formula C₂₄H₂₉N₅O₄ B018644 Valeryl-4-hydroxyvalsartan CAS No. 188259-69-0

Valeryl-4-hydroxyvalsartan

Katalognummer B018644
CAS-Nummer: 188259-69-0
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: ICSQZMPILLPFKC-XLDIYJRPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valeryl-4-hydroxyvalsartan is a metabolite of Valsartan . Valsartan is a potent, orally active angiotensin II receptor blocker widely used in the treatment of hypertension and chronic heart failure .


Synthesis Analysis

The synthesis of a late-stage precursor of valsartan involves three steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The synthetic route was successfully transferred to continuous flow processes employing different reactor designs .


Molecular Structure Analysis

The molecular formula of Valeryl-4-hydroxyvalsartan is C24H29N5O4 . Its molecular weight is 451.5 g/mol .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

Valeryl-4-hydroxyvalsartan has been studied for its effects on human platelets, which play a crucial role in the pathogenesis of vascular diseases. The compound and its parent drug, valsartan, have shown potential in inhibiting platelet aggregation, a key factor in the development of cardiovascular diseases. This inhibition is not dose-dependent and is more potent for Valeryl-4-hydroxyvalsartan than valsartan, suggesting a possible additional mechanism for clinical benefits in cardiovascular disease management .

Antihypertensive Activity

As a metabolite of valsartan, Valeryl-4-hydroxyvalsartan may contribute to the antihypertensive activity of its parent compound. Valsartan is known for its specificity in blocking angiotensin II binding to the AT1 receptor, which is implicated in blood pressure regulation. The metabolite’s role in this process could be an area of interest for further research, particularly in understanding the comprehensive effects of valsartan in blood pressure control .

Chronic Heart Failure (CHF) Progression

Research on valsartan has indicated its utility in slowing the progression of chronic heart failure (CHF). Given that Valeryl-4-hydroxyvalsartan is a metabolite of valsartan, it may also play a part in this therapeutic effect. The exact mechanisms and the extent of the metabolite’s involvement in CHF treatment warrant further investigation .

Platelet Activation Inhibition

The in vitro effects of Valeryl-4-hydroxyvalsartan on platelet activation have been assessed, showing significant inhibition. This includes reduced expression of surface platelet receptors and activity, which could translate into clinical applications where platelet activation needs to be controlled, such as in the prevention of thrombotic events .

Drug Metabolism and Pharmacokinetics

Understanding the metabolism of valsartan to Valeryl-4-hydroxyvalsartan is crucial for pharmacokinetic studies. The metabolite’s properties, such as water solubility, logP, and chemical structure, are essential for predicting its behavior in the human body and optimizing dosing regimens for valsartan .

Analytical Chemistry and Spectroscopy

Valeryl-4-hydroxyvalsartan’s structure and chemical properties make it a subject of interest in analytical chemistry. Its predicted spectra, including GC-MS and LC-MS/MS, are valuable for developing methods to detect and quantify the compound in biological samples, which is important for drug monitoring and research .

Eigenschaften

IUPAC Name

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSQZMPILLPFKC-XLDIYJRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valeryl-4-hydroxyvalsartan

CAS RN

188259-69-0
Record name Valeryl-4-hydroxyvalsartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALERYL-4-HYDROXYVALSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valeryl-4-hydroxyvalsartan
Reactant of Route 2
Valeryl-4-hydroxyvalsartan
Reactant of Route 3
Reactant of Route 3
Valeryl-4-hydroxyvalsartan
Reactant of Route 4
Valeryl-4-hydroxyvalsartan
Reactant of Route 5
Reactant of Route 5
Valeryl-4-hydroxyvalsartan
Reactant of Route 6
Reactant of Route 6
Valeryl-4-hydroxyvalsartan

Citations

For This Compound
9
Citations
A Sioufi, F Marfil, A Jaouen, JM Cardot… - … & drug disposition, 1998 - Wiley Online Library
… Accordingly, the formation and excretion of valeryl-4-hydroxyvalsartan (metabolic clearance of valsartan) represents a minor additional elimination process which is a minor contribution …
Number of citations: 54 onlinelibrary.wiley.com
E Cagigal, L Gonzalez, RM Alonso, RM Jimenez - Talanta, 2001 - Elsevier
A spectrofluorimetric method has been developed for the determination of two angiotensin II receptor antagonists (ARA II): Losartan and Valsartan. A fractional factorial design and a …
Number of citations: 108 www.sciencedirect.com
O Gonzalez, G Iriarte, N Ferreirós, MI Maguregui… - … of Pharmaceutical and …, 2009 - Elsevier
… )-1H-indol-2-yl]-3, 5-dihydroxy-hept-6-enoic acid), valsartan, ((S)-N-valeryl-N-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-valine) and its metabolite, valeryl-4-hydroxyvalsartan were …
Number of citations: 62 www.sciencedirect.com
S Lacorte Bruguera, C Gómez-Canela… - 2021 - digital.csic.es
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 0 digital.csic.es
G Iriarte, O Gonzalez, N Ferreirós, MI Maguregui… - … of Chromatography B, 2009 - Elsevier
… )-1H-indol-2-yl]-3,5-dihydroxy-hept-6-enoic acid), valsartan, ((S)-N-valeryl-N-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-valine) and its metabolite, valeryl-4-hydroxyvalsartan were …
Number of citations: 49 www.sciencedirect.com
L Zellner - 2022 - epub.jku.at
… The detected OH-VAL (Figure 26) would match the m/z ratio of Valeryl-4-hydroxyvalsartan, … Also, the CCS value was of no use since Valeryl-4-hydroxyvalsartan is not included in any …
Number of citations: 2 epub.jku.at
N Memon, T Qureshi, MI Bhanger… - Current Analytical …, 2019 - ingentaconnect.com
Background: Liquid chromatography is the workhorse of analytical laboratories of pharmaceutical companies for analysis of bulk drug materials, intermediates, drug products, impurities …
Number of citations: 12 www.ingentaconnect.com
S Lacorte, C Gómez-Canela, C Calas-Blanchard - Molecules, 2021 - mdpi.com
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 6 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.